An In-depth Technical Guide to 1-butyl-5-(propoxymethyl)-1H-pyrazole
An In-depth Technical Guide to 1-butyl-5-(propoxymethyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 1-butyl-5-(propoxymethyl)-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this guide constructs a robust scientific profile by leveraging established synthetic methodologies for analogous pyrazole derivatives and predicting its physicochemical and spectroscopic properties. We will delve into a detailed, rationalized synthetic protocol, propose methods for its characterization, and discuss its potential as a scaffold in drug discovery, supported by authoritative references from the field of heterocyclic chemistry.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of approved pharmaceutical agents.[2] The pyrazole ring system is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in active biological agents.[3] This is attributed to its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability.
This guide focuses on the specific derivative, 1-butyl-5-(propoxymethyl)-1H-pyrazole. The structural features of this molecule—a butyl group at the N1 position and a propoxymethyl ether at the C5 position—suggest a compound with tailored lipophilicity and potential for specific molecular interactions, making it a person of interest for researchers in drug development.
Canonical SMILES: CCCCN1N=CC=C1COCCC
Molecular Formula: C₁₁H₂₀N₂O
Molecular Weight: 196.29 g/mol
Proposed Synthesis of 1-butyl-5-(propoxymethyl)-1H-pyrazole
The synthesis of 1,5-disubstituted pyrazoles can be achieved through several established routes, most notably through the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[4][5] The following proposed synthesis for 1-butyl-5-(propoxymethyl)-1H-pyrazole is a multi-step process designed for regioselective control and high yield, based on well-documented transformations in pyrazole chemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-butyl-5-(propoxymethyl)-1H-pyrazole identifies the key disconnection at the pyrazole ring, leading back to a 1,3-dicarbonyl equivalent and butylhydrazine.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of the 1,3-Dicarbonyl Precursor
The synthesis commences with the preparation of a suitable 1,3-dicarbonyl equivalent. A plausible precursor is 1-propoxy-4,4-dimethoxybutan-2-one.
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Reaction: Claisen condensation between methyl propoxyacetate and acetone dimethyl acetal.
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Rationale: This reaction establishes the core carbon skeleton with the required propoxymethyl and a protected ketone functionality, which will become the C5 and C4 positions of the pyrazole ring, respectively.
Protocol:
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To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add methyl propoxyacetate (1.0 equivalent) dropwise.
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After stirring for 30 minutes, add acetone dimethyl acetal (1.2 equivalents).
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield 1-propoxy-4,4-dimethoxybutan-2-one.
Step 2: Cyclocondensation to form the Pyrazole Ring
The key pyrazole ring formation is achieved through the cyclocondensation of the 1,3-dicarbonyl equivalent with butylhydrazine.
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Reaction: Knorr pyrazole synthesis.[6]
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Rationale: This classic reaction provides a reliable method for the regioselective synthesis of pyrazoles. The use of an acidic catalyst ensures the reaction proceeds efficiently.
Protocol:
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Dissolve 1-propoxy-4,4-dimethoxybutan-2-one (1.0 equivalent) in ethanol.
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Add butylhydrazine (1.1 equivalents) to the solution.
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Add a catalytic amount of acetic acid.
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Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-butyl-5-(propoxymethyl)-1H-pyrazole.
Caption: Proposed synthetic pathway for the target molecule.
Physicochemical and Spectroscopic Characterization
As no experimental data is available for 1-butyl-5-(propoxymethyl)-1H-pyrazole, the following properties are predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Weight | 196.29 g/mol | Calculated |
| Boiling Point | ~250-270 °C | Extrapolation from similar pyrazoles |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate). Sparingly soluble in water. | Based on the presence of both polar (ether, pyrazole) and nonpolar (butyl, propyl) groups. |
| Appearance | Colorless to pale yellow oil | Typical for small, substituted pyrazoles |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized molecule.[7]
¹H NMR (400 MHz, CDCl₃):
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δ 7.4-7.5 ppm (d, 1H): Pyrazole H3 proton.
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δ 6.1-6.2 ppm (d, 1H): Pyrazole H4 proton.
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δ 4.6-4.7 ppm (s, 2H): -OCH₂- protons of the propoxymethyl group.
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δ 4.0-4.1 ppm (t, 2H): N-CH₂- protons of the butyl group.
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δ 3.4-3.5 ppm (t, 2H): -OCH₂- protons of the propyl group.
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δ 1.7-1.9 ppm (m, 2H): N-CH₂-CH₂- protons of the butyl group.
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δ 1.5-1.7 ppm (m, 2H): -OCH₂-CH₂- protons of the propyl group.
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δ 1.2-1.4 ppm (m, 2H): -CH₂-CH₃ protons of the butyl group.
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δ 0.8-1.0 ppm (t, 3H + t, 3H): Overlapping triplets of the two terminal methyl groups.
¹³C NMR (100 MHz, CDCl₃):
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δ ~150 ppm: C5 of the pyrazole ring.
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δ ~140 ppm: C3 of the pyrazole ring.
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δ ~105 ppm: C4 of the pyrazole ring.
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δ ~72 ppm: -OCH₂- of the propoxymethyl group.
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δ ~70 ppm: -OCH₂- of the propyl group.
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δ ~50 ppm: N-CH₂- of the butyl group.
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δ ~32 ppm: N-CH₂-CH₂- of the butyl group.
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δ ~23 ppm: -OCH₂-CH₂- of the propyl group.
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δ ~20 ppm: -CH₂-CH₃ of the butyl group.
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δ ~14 ppm: Terminal -CH₃ of the butyl group.
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δ ~11 ppm: Terminal -CH₃ of the propyl group.
Infrared (IR) Spectroscopy (neat):
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~2960-2850 cm⁻¹: C-H stretching of alkyl groups.
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~1550 cm⁻¹: C=N stretching of the pyrazole ring.
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~1100 cm⁻¹: C-O-C stretching of the ether linkage.
Mass Spectrometry (MS-ESI):
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m/z: 197.16 [M+H]⁺ (Calculated for C₁₁H₂₁N₂O⁺).
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] The specific substitutions on 1-butyl-5-(propoxymethyl)-1H-pyrazole suggest several avenues for its investigation in drug discovery programs.
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Kinase Inhibition: The N-alkylation and C5-substitution pattern is common in pyrazole-based kinase inhibitors. The butyl group can provide favorable hydrophobic interactions within the ATP-binding pocket of various kinases.
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CNS-active Agents: The lipophilicity imparted by the butyl and propoxy groups may facilitate blood-brain barrier penetration, making this scaffold a candidate for the development of central nervous system (CNS) active agents.
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Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial compounds. The ether linkage could offer a site for metabolic modification or specific interactions with microbial targets.
Conclusion
While 1-butyl-5-(propoxymethyl)-1H-pyrazole is a novel chemical entity without extensive prior art, this technical guide provides a solid foundation for its synthesis and characterization. By employing established and reliable synthetic methodologies for pyrazole derivatives, researchers can confidently produce this compound. The predicted physicochemical and spectroscopic data herein serve as a benchmark for its identification and purity assessment. The structural features of this molecule, particularly the N-butyl and C5-propoxymethyl substituents, make it an intriguing candidate for further investigation in the realms of medicinal chemistry and materials science. This guide serves as a starting point for unlocking the potential of this and other similarly substituted pyrazole derivatives.
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